1-(4-Fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide, more commonly known as NPS-1034, is a synthetic small molecule that acts as a dual inhibitor of the receptor tyrosine kinases MET and AXL. [, , ] These kinases play crucial roles in various cellular processes, including growth, proliferation, and survival. Consequently, NPS-1034 has garnered significant attention in scientific research, particularly in oncology, for its potential to inhibit the growth and spread of cancer cells. [, , , , , , ]
NPS-1034 is a novel compound developed as a dual inhibitor targeting the AXL receptor tyrosine kinase and the MET receptor tyrosine kinase. It has shown promising efficacy against various cancer cells that harbor activated or mutated forms of these receptors. The compound's unique mechanism of action and its potential applications in cancer therapy make it a subject of interest in the field of oncology.
NPS-1034 is classified as a small molecule inhibitor. It belongs to a class of compounds that modulate receptor tyrosine kinases, which are crucial in regulating cellular processes such as proliferation, survival, and migration. The development of NPS-1034 is part of ongoing research to improve targeted therapies for cancers characterized by aberrant signaling through these receptors.
The synthesis of NPS-1034 involves several steps that are critical to ensuring its efficacy and stability. While specific details regarding the synthetic route for NPS-1034 are not extensively documented, it typically follows a multi-step organic synthesis pathway common to small molecule inhibitors.
The molecular structure of NPS-1034 is characterized by its specific arrangement of atoms that confer its biological activity. While detailed crystallographic data may not be publicly available, computational modeling and spectroscopic methods (such as Nuclear Magnetic Resonance spectroscopy) are typically used to elucidate the structure.
NPS-1034 undergoes several chemical reactions that are crucial for its activity:
The mechanism of action for NPS-1034 involves several key processes:
Understanding the physical and chemical properties of NPS-1034 is crucial for its application:
NPS-1034 has significant potential applications in scientific research and clinical settings:
NPS-1034 (chemical name: 2-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dihydro-1,5-dimethyl-3-oxo-1H-pyrazole-4-carboxamide) is a low-molecular-weight compound with the empirical formula C31H23F2N5O3 and a molecular weight of 551.54 g/mol [4] [6]. The molecule features a diphenyl ether scaffold linking a fluorinated phenylcarboxamide moiety to a phenylpyrrolopyridine group, enabling high-affinity interactions with the ATP-binding pockets of its target kinases. This configuration promotes selective binding while maintaining metabolic stability. The compound exists as a crystalline solid with solubility profiles suitable for experimental applications: highly soluble in DMSO (100 mg/mL) and ethanol (4 mg/mL), but insoluble in aqueous buffers [1] [6].
NPS-1034 exhibits a multi-targeted inhibition profile with high potency against four principal oncogenic drivers:
This broad selectivity enables suppression of compensatory signaling mechanisms that often underlie resistance to mono-targeted agents. For example, in erlotinib-resistant NSCLC models (HCC827/ER cells), co-inhibition of MET and AXL by NPS-1034 reversed resistance by blocking phosphorylation of downstream effectors Akt and Erk [1] [5]. Similarly, in RCC models, simultaneous targeting of MET, AXL, and TNFRSF1A disrupted survival pathways and upregulated the stress sensor GADD45A, correlating with improved patient survival [2].
Table 1: Kinase Targets of NPS-1034 and Associated Oncogenic Processes
Target Kinase | Primary Oncogenic Functions | Validated Disease Contexts |
---|---|---|
MET (c-Met) | Cell motility, angiogenesis, resistance to EGFR inhibitors | NSCLC, gastric cancer, RCC |
AXL | EMT, immune evasion, metastasis | NSCLC, breast cancer, RCC |
TNFRSF1A | Apoptosis regulation, inflammation | Renal cell carcinoma |
ROS1 | Proliferation (fusion-driven) | NSCLC (HCC78 cells) |
NPS-1034 demonstrates nanomolar inhibitory potency against its primary targets, as established through cell-free kinase assays and cellular models:
Cellular efficacy correlates with target expression levels. In MET-high gastric cancer lines (MKN45, SNU638), NPS-1034 suppressed viability with IC50 values of 112.7 nM and 190.3 nM, respectively. In contrast, cell lines with low MET expression (e.g., MKN28) required micromolar concentrations for growth inhibition, underscoring the compound’s context-dependent activity [3] [8]. The inhibitor also blocked hepatocyte growth factor (HGF)-stimulated MET autophosphorylation in AGS and MKN1 cells at IC50 values <10 nM and <50 nM, respectively [8].
Table 2: Cellular Activity Profile of NPS-1034 Across Cancer Models
Cell Line | Cancer Type | Target Expression | NPS-1034 IC50 (Proliferation) | Key Molecular Effects |
---|---|---|---|---|
HCC827/ER | NSCLC (EGFR-TKI resistant) | High p-AXL, p-MET | ~5 µM | ↓p-MET, ↓p-Akt, ↓p-Erk; ↑caspase-3 cleavage |
MKN45 | Gastric cancer | High p-MET | 112.7 nM | ↓Angiogenesis (↓α-SMA), ↑apoptosis |
SNU638 | Gastric cancer | High p-MET | 190.3 nM | ↓HGF-stimulated MET phosphorylation |
786-O | Renal cell carcinoma | MET/AXL/TNFRSF1A active | 1.2 µM | ↓TNF signaling, ↑GADD45A expression |
HCC78 | NSCLC (ROS1-driven) | ROS1 fusion | 3.8 µM | ↓ROS1 activity, cell cycle arrest |
The pharmacological impact extends beyond direct kinase inhibition. In RCC, NPS-1034 downregulated TNF signaling—one of the most significantly altered pathways in transcriptomic analyses—through TNFRSF1A suppression [2]. This multi-target engagement enables broad interference with tumor proliferation, angiogenesis, and apoptosis pathways. In vivo, oral administration (10–30 mg/kg) significantly reduced tumor growth in xenograft models of NSCLC, gastric cancer, and RCC lung metastasis without observable toxicity, confirming its therapeutic potential [1] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7